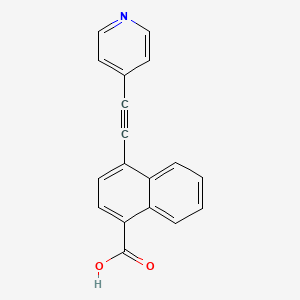

4-(Pyridin-4-ylethynyl)-1-naphthoic acid

CAS No.:

Cat. No.: VC13828348

Molecular Formula: C18H11NO2

Molecular Weight: 273.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H11NO2 |

|---|---|

| Molecular Weight | 273.3 g/mol |

| IUPAC Name | 4-(2-pyridin-4-ylethynyl)naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C18H11NO2/c20-18(21)17-8-7-14(15-3-1-2-4-16(15)17)6-5-13-9-11-19-12-10-13/h1-4,7-12H,(H,20,21) |

| Standard InChI Key | YASKEXLSRIQFNI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#CC3=CC=NC=C3 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#CC3=CC=NC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a naphthalene ring system substituted at the 1-position with a carboxylic acid group and at the 4-position with an ethynyl-linked pyridine moiety. Key structural and physicochemical properties include:

Table 1: Structural and Physical Data

The planar naphthalene system conjugated with the ethynyl-pyridine group creates extended π-electron delocalization, making it suitable for applications in optoelectronics .

Synthesis and Optimization

The synthesis of 4-(pyridin-4-ylethynyl)-1-naphthoic acid primarily relies on Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides.

Key Synthetic Routes

-

Sonogashira Coupling:

-

Alternative Methods:

Table 2: Representative Synthesis Conditions

| Method | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄/CuI | THF/DMF | 72 | |

| Flow Chemistry | Pd/Al₂O₃ + Cu₂O | DMA | 97 | |

| Copper-Free | [DTBNpP]Pd(crotyl)Cl | DMSO | 89 |

Biological Activity and Applications

Kinase Inhibition

The compound exhibits inhibitory activity against protein kinases, particularly those involved in cancer signaling pathways (e.g., EGFR, VEGFR). Mechanism studies suggest:

-

Binding Mode: The carboxylic acid group chelates ATP-binding site residues, while the pyridinyl ethynyl moiety engages in π-π stacking with hydrophobic pockets .

-

IC₅₀: Low micromolar range (1–10 µM) in cell-free assays.

Antimicrobial Properties

Derivatives show moderate activity against Helicobacter pylori and drug-resistant Staphylococcus aureus, likely due to interference with cell wall synthesis .

Materials Science Applications

-

Organic Semiconductors: The conjugated system enables charge carrier mobility of 0.1–1 cm²/V·s in thin-film transistors .

-

Metal-Organic Frameworks (MOFs): Serves as a linker for Ag(I) and Zn(II) coordination polymers with luminescent properties .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| — | Use PPE (gloves, goggles) |

Storage: Stable at room temperature in sealed containers under inert atmosphere .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume